Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) can be synthesized by dissolving appropriate amounts of calcium sulfate (CaSO4) and aluminum sulfate (Al2(SO4)3) in water to prepare a solution containing Ca2+ and Al3+ ions . The solution is then stirred uniformly and subjected to crystallization under suitable temperature and time conditions to obtain the final product .
Industrial Production Methods
In industrial settings, the production of hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) involves similar steps but on a larger scale. The raw materials are mixed in precise proportions, and the crystallization process is carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation states of aluminum and calcium.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where sulfate groups are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds of aluminum and calcium, while reduction reactions may yield lower oxidation state compounds .
Scientific Research Applications
Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties and high charge.
Biology: It is studied for its potential use in biological systems, particularly in the development of biomaterials.
Mechanism of Action
The mechanism by which hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a catalyst by providing active sites for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate . In biological systems, its high charge and unique structure allow it to interact with cellular components, potentially influencing cellular processes .
Comparison with Similar Compounds
Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) can be compared with other similar compounds such as:
Barium aluminate (BaAl2O4): Similar in structure but contains barium instead of calcium.
Dialuminum tribarium hexaoxide (Al2Ba3O6): Contains barium and aluminum but has a different stoichiometry.
Calcium aluminate (CaAl2O4): Contains calcium and aluminum but lacks the sulfate groups.
Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-) is unique due to its combination of calcium, aluminum, and sulfate groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
dialuminum;hexacalcium;oxygen(2-);trisulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.6Ca.3H2O4S.6O/c;;;;;;;;3*1-5(2,3)4;;;;;;/h;;;;;;;;3*(H2,1,2,3,4);;;;;;/q2*+3;6*+2;;;;6*-2/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRHMFFTRIJHL-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Ca6O18S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12004-14-7 | |
Record name | Aluminum calcium oxide sulfate (Al2Ca6O6(SO4)3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacalcium hexaoxotris[sulphato(2-)]dialuminate(12-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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